molecular formula C11H16N4 B1289975 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 553672-05-2

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1289975
CAS No.: 553672-05-2
M. Wt: 204.27 g/mol
InChI Key: NQZXAUGBLKSSPN-UHFFFAOYSA-N
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Patent
US07943624B2

Procedure details

To a solution of 17.2 g (260 mmol) of malononitrile in 260 mL of tetrahydrofuran was added slowly to 20.8 g (60% dispersion in mineral oil; 520 mmol) of sodium hydride at 0° C., then, to this mixture was added by dripping 35 mL (260 mmol) of cyclohexanecarbonyl chloride at the same temperature and the mixture was stirred for 1.5 hours at room temperature. Then, 30 mL (312 mmol) of dimethyl sulfate was added to the reaction mixture and the mixture was refluxed for 3 hours. Then, 17.4 mL (125 mmol) of triethylamine and 13.8 mL (260 mmol) of methylhydrazine were added to the reaction mixture under ice cooling and the mixture was refluxed for 1 hour. After the mixture was cooled to the room temperature, the solvent was removed under reduce pressure. Water was added to the residue and the mixture was extracted with ethyl acetate and the organic layer was washed with water, and saturated saline solution, then, dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent: chloroform/methanol=30/1 to 20/1). The obtained crude crystalline was further purified by recrystallization (hexane-ethyl acetate) to give 20.7 g (39%) of the title compound. The filtrate was further purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2: 1) to give 11.3 g (21%) of the title compound.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
17.4 mL
Type
reactant
Reaction Step Four
Name
methylhydrazine
Quantity
13.8 mL
Type
reactant
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[CH:8]1([C:14](Cl)=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.S(OC)(OC)(=O)=O.C(N(CC)CC)C.[CH3:31][NH:32][NH2:33]>O1CCCC1>[NH2:4][C:3]1[N:32]([CH3:31])[N:33]=[C:14]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[C:2]=1[C:1]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
20.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methylhydrazine
Quantity
13.8 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to this mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to the room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water, and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent: chloroform/methanol=30/1 to 20/1)
CUSTOM
Type
CUSTOM
Details
The obtained crude
CUSTOM
Type
CUSTOM
Details
crystalline was further purified by recrystallization (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C(=NN1C)C1CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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